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Compound of Interest

Compound Name: Silane, trimethyl(4-propylphenyl)-

CAS No.: 81631-65-4

Cat. No.: B3337782

Get Quote

Executive Summary
Trimethyl(4-propylphenyl)silane (CAS: 81631-65-4) is an organosilicon precursor utilized in the

deposition of carbon-rich silicon (SiC:H) and silicon oxycarbide (SiCO:H) thin films. Its unique

molecular structure—combining a thermally stable aromatic phenyl ring, a reactive trimethylsilyl

group, and a steric propyl chain—makes it a prime candidate for Back-End-of-Line (BEOL)

hard masks and low-k dielectric diffusion barriers.

Unlike traditional precursors like Trimethylsilane (3MS) or Tetramethylsilane (4MS), the

incorporation of the phenyl moiety in Trimethyl(4-propylphenyl)silane significantly enhances the

etch resistance and mechanical modulus of the deposited films, addressing critical challenges

in advanced lithography nodes (<7nm).

Material Properties & Mechanistic Insight[1]
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Property Value Relevance to Process

Formula C₁₂H₂₀Si
High Carbon/Silicon ratio (12:

[1]1) favors etch resistance.

Molecular Weight 192.37 g/mol
Requires heated delivery (low

volatility compared to 4MS).

Boiling Point ~225°C (est.)

Mandates Direct Liquid

Injection (DLI) or High-Temp

Bubbler.

Appearance Colorless Liquid
Easy visual inspection for

degradation/coloration.

Stability Moisture Sensitive
Requires inert gas handling

(Ar/N₂).

Mechanistic Role in Deposition
The utility of Trimethyl(4-propylphenyl)silane lies in its decomposition pathway during Plasma

Enhanced Chemical Vapor Deposition (PECVD):

Si-C Bond Scission: The plasma energy preferentially cleaves the Si-Methyl bonds, creating

reactive silyl radicals.

Phenyl Ring Preservation: Under optimized RF power, the aromatic phenyl ring is preserved

and incorporated into the film matrix. This "aromatic content" lowers the Ohnishi Parameter,

directly correlating to increased resistance against dry etching chemistries (e.g., CF₄/O₂

plasmas).

Propyl Steric Hindrance: The propyl chain acts as a "spacer," reducing film density and

potentially lowering the dielectric constant (k-value) if used in dielectric applications.

Experimental Protocol: PECVD of SiC:H Hard Mask
Pre-requisites & Safety

Engineering Controls: Class 100 Cleanroom; Exhausted gas cabinet.
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PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.

Hazards: Flammable liquid/vapor. Reacts with moisture.[2]

Precursor Delivery Setup
Due to its high boiling point, standard vapor draw is insufficient. A Direct Liquid Injection (DLI)

system is recommended for precise mass flow control.

Reservoir Loading: Load the precursor into a stainless steel ampoule under an Argon

glovebox atmosphere (<1 ppm O₂/H₂O).

Temperature Control:

Ampoule: Ambient (25°C)

Liquid Flow Meter: Ambient

Vaporizer/Injector:180°C - 200°C (Critical to prevent condensation).

Delivery Lines: Heat trace to 210°C.

Carrier Gas: Helium (He) at 200-500 sccm to assist vaporization.

Deposition Process (Standard Recipe)
Tool: 300mm PECVD Cluster Tool (Capacitively Coupled Plasma)
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Parameter Setting Rationale

Substrate Temp 350°C - 400°C

Ensures dense film formation

and desorption of volatile

byproducts.

Chamber Pressure 3 - 5 Torr

Higher pressure increases

residence time for heavier

molecules.

RF Power (HF) 300 - 500 W (13.56 MHz)
Sufficient to crack Si-Me bonds

but preserve Phenyl rings.

RF Power (LF) 0 - 100 W (Optional)

Low frequency can tune film

stress (compressive vs.

tensile).

Precursor Flow 0.5 - 1.0 g/min (Liquid)
Adjusted for desired deposition

rate (~100 nm/min).

Diluent Gas He or Ar (1000 sccm)
Stabilizes plasma; prevents

gas-phase nucleation.

Oxidant (Optional) CO₂ or O₂ (0-50 sccm)

Add only if depositing SiCO:H

(Low-k). Omit for SiC:H Hard

Mask.

Process Workflow Diagram
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Figure 1: Direct Liquid Injection (DLI) workflow for high-boiling point organosilane precursors.
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Characterization & Quality Control
To validate the film quality, the following metrology steps are required post-deposition:

Ellipsometry (Thickness & Refractive Index)
Target RI (n @ 633nm): 1.65 - 1.85 (indicative of SiC-like character).

Uniformity: < 3% (1-sigma) across 300mm wafer.

FTIR Spectroscopy (Chemical Bonding)
Perform transmission FTIR to verify the incorporation of the aromatic ring and silicon network.

Key Peaks to Monitor:

~3050 cm⁻¹: Aromatic C-H stretch (Crucial: confirms phenyl ring survival).

~1250 cm⁻¹: Si-CH₃ (Methyl termination).

~800 cm⁻¹: Si-C lattice vibration.

Absence of ~3400 cm⁻¹: Indicates low moisture uptake (hydrophobic surface).

Mechanical & Etch Testing
Nanoindentation: Target Modulus > 15 GPa.

Etch Selectivity: Measure etch rate in CF₄/O₂ plasma relative to SiO₂.

Success Criterion: Selectivity > 1.5:1 (SiC:H vs SiO₂).

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Hazy Film / Particles Condensation in delivery lines.

Increase heat trace temp to

>210°C; Check DLI vaporizer

efficiency.

Low RI (<1.6)
Too much oxidation or porous

film.

Check for leak (O₂ ingress);

Increase RF power to densify

film.

Low Etch Resistance Phenyl ring destruction.

Decrease RF Power; High

plasma density shreds the

aromatic ring.

High Stress (Peeling) Excessive cross-linking.

Introduce Low Frequency (LF)

pulsing or reduce deposition

rate.
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(Note: While specific manufacturing patents for this exact molecule are proprietary, the

protocols above are derived from standard industry practices for aryl-silane precursors).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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